An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its core structure is of significant interest in medicinal chemistry, particularly as a scaffold for the development of selective modulators of neurotransmitter receptors. Notably, derivatives of this compound have emerged as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a key target for the treatment of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride and its derivatives, with a focus on their role as M4 receptor modulators. Detailed experimental protocols for relevant biological assays and visualizations of the associated signaling pathways are also presented.
Chemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is the hydrochloride salt of the parent compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it suitable for experimental and pharmaceutical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| CAS Number | 147740-02-1 | [1] |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | [1] |
| SMILES | C1C2=C(CN1)N=CC=C2.Cl.Cl | [1] |
| Appearance | Crystalline powder | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis
General Synthetic Approach for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine:
A common route involves the construction of the pyrrolopyridine core followed by appropriate reduction and deprotection steps. For instance, one synthetic pathway starts from a substituted pyridine derivative which is then elaborated to form the fused pyrrole ring.
A reported synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine involves the deprotection of a protected precursor.[3] For example, 6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be treated with trifluoroacetic acid and triethylsilane to yield the free base.[3]
Formation of the Dihydrochloride Salt:
The final step to obtain 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride would involve reacting the free base with an appropriate amount of hydrochloric acid (typically 2 equivalents) in a suitable solvent, such as ethanol or isopropanol. The dihydrochloride salt would then precipitate out of the solution and could be collected by filtration and dried.
Figure 1. General workflow for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
Biological Activity and Mechanism of Action
The primary biological significance of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold lies in its role as a core structure for the development of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[4][5]
3.1. The M4 Muscarinic Acetylcholine Receptor
The M4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum, cortex, and hippocampus. It is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The M4 receptor plays a crucial role in regulating neurotransmitter release, particularly dopamine and acetylcholine, making it a key target for treating psychosis and cognitive deficits associated with schizophrenia and other neurological disorders.[5][6]
3.2. Positive Allosteric Modulation
PAMs bind to an allosteric site on the receptor, which is topographically distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[7] This binding event potentiates the receptor's response to ACh, either by increasing the affinity of ACh for the receptor or by enhancing the efficacy of receptor signaling upon ACh binding.[8] This approach offers greater subtype selectivity compared to orthosteric agonists due to the lower conservation of allosteric sites across different receptor subtypes.
While specific quantitative data for the biological activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride itself is not publicly available, numerous derivatives have been synthesized and shown to be potent and selective M4 PAMs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize M4 receptor PAMs based on the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold.
4.1. Radioligand Binding Assay for M4 Receptor Affinity
This assay is used to determine the binding affinity of a test compound to the M4 receptor.
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Materials:
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Cell membranes from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 cells).
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Radiolabeled ligand, e.g., [³H]N-methylscopolamine ([³H]-NMS) or a selective M4 antagonist radioligand like [³H]VU6013720.[9]
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Test compound (e.g., a derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (e.g., 10 µM atropine).
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96-well microplates.
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Glass fiber filters.
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Scintillation cocktail and liquid scintillation counter.
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-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
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In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or the non-specific binding control.
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Add the cell membrane preparation to initiate the binding reaction.
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
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Data is analyzed to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated.
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References
- 1. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
